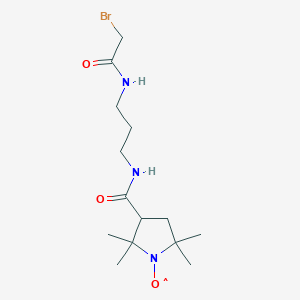
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical, commonly known as BrAAP-CPLX, is a stable nitroxide radical that has shown potential in various scientific research applications. It is synthesized through a multi-step process and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
BrAAP-CPLX acts as a stable nitroxide radical that can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. It can also scavenge reactive oxygen species (ROS) and protect against oxidative stress in biological systems.
生化学的および生理学的効果
BrAAP-CPLX has been shown to have various biochemical and physiological effects, including the ability to protect against oxidative stress, modulate enzyme activity, and alter membrane fluidity. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of BrAAP-CPLX is its stability, which allows for long-term studies. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, its use can be limited by its potential toxicity and the need for specialized equipment for EPR and MRI studies.
将来の方向性
There are several future directions for the use of BrAAP-CPLX in scientific research, including the development of new imaging techniques, the investigation of its potential therapeutic applications, and the exploration of its interactions with various biomolecules. Additionally, the use of BrAAP-CPLX in combination with other probes and techniques may provide new insights into biological systems and disease processes.
合成法
BrAAP-CPLX is synthesized through a multi-step process that involves the reaction of 2-bromoacetamide with 3-amino-1-propanol, followed by the reaction of the resulting product with di-tert-butyl dicarbonate. The final step involves the reaction of the resulting product with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of triethylamine.
科学的研究の応用
BrAAP-CPLX has been used in various scientific research applications, including as a spin label for electron paramagnetic resonance (EPR) spectroscopy studies, as a contrast agent for magnetic resonance imaging (MRI) studies, and as a redox-sensitive probe for fluorescence imaging studies. It has also been used to study the mechanism of action of various enzymes and to investigate the oxidative stress in biological systems.
特性
CAS番号 |
100900-11-6 |
|---|---|
製品名 |
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical |
分子式 |
C14H25BrN3O3 |
分子量 |
363.27 g/mol |
InChI |
InChI=1S/C14H25BrN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20) |
InChIキー |
HRHTYNXIXOOARI-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
正規SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



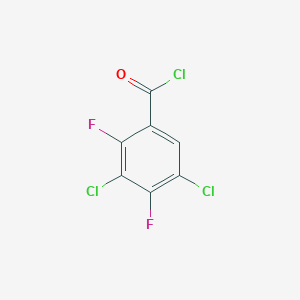
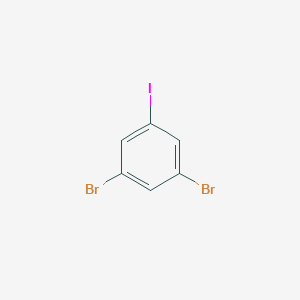
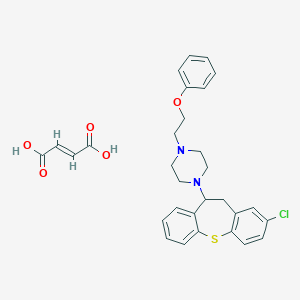
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
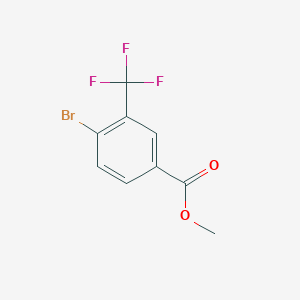
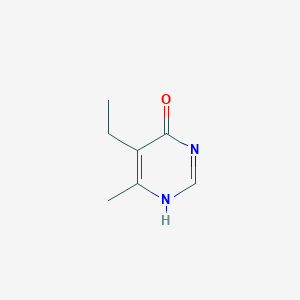
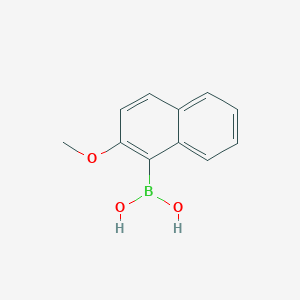
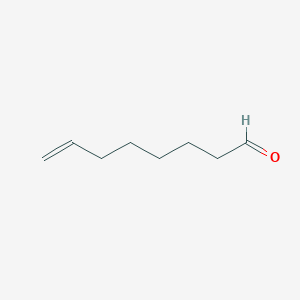

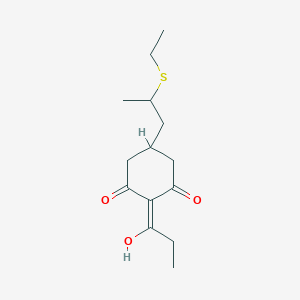
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
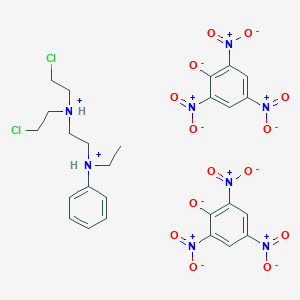
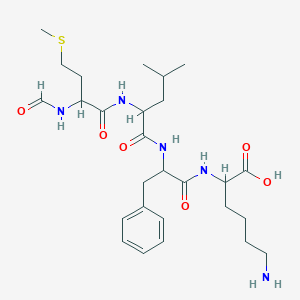
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)